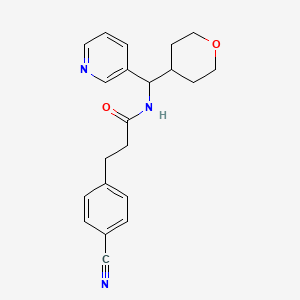
2H-1,2,6-tiadiazina-4-carboxilato de etilo 1,1-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C6H8N2O4S . It is a derivative of 2H-1,2,6-thiadiazine 1,1-dioxide, which has been shown to have various biological activities, including antiviral, cannabinoid, antidiabetic, anti-HIV-1, and antiparasitic activities .
Synthesis Analysis
The title compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine . One of the main methods of 2H-1,2,6-thiadiazine 1,1-dioxide synthesis is the intermolecular cyclization of sulfamide .Molecular Structure Analysis
The thiadiazine ring of the compound has an envelope conformation with the S atom displaced by 0.4883 (6) Å from the mean plane through the other five atoms. The planar 1,2,4-oxadiazole ring is inclined to the mean plane of the thiadiazine ring by 77.45 (11) degrees .Physical and Chemical Properties Analysis
The molecular formula of the compound is C6H8N2O4S, with an average mass of 204.204 Da and a monoisotopic mass of 204.020477 Da .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de 1,2,4-benzotiadiazina-1,1-dióxido, que son estructuralmente similares al 2H-1,2,6-tiadiazina-4-carboxilato de etilo 1,1-dióxido, se ha informado que poseen actividad antimicrobiana .
Actividad Antiviral
Estos compuestos también exhiben propiedades antivirales, lo que los hace útiles en el tratamiento y la prevención de infecciones virales .
Propiedades Antihipertensivas
Las 1,2,4-benzotiadiazina-1,1-dióxidos son bien conocidos por sus efectos cardiovasculares e hipertensivos . Se pueden utilizar en el manejo de la hipertensión .
Actividad Antidiabética
Se ha informado que estos compuestos tienen actividad antidiabética, lo que podría ser beneficioso en el tratamiento de la diabetes .
Propiedades Anticancerígenas
Se ha encontrado que los derivados de 1,2,4-benzotiadiazina-1,1-dióxido poseen propiedades anticancerígenas . Un estudio ha demostrado que los derivados de 2H-benzo[e][1,2,4]tiadiazina 1,1-dióxido pueden actuar como inhibidores de PI3Kδ, que son importantes en el tratamiento del cáncer .
Activadores del Canal KATP
Se ha informado que las 1,2,4-benzotiadiazina-1,1-dióxidos actúan como activadores del canal de potasio sensible al ATP (KATP) . Esta actividad es beneficiosa en la regulación de la liberación de insulina .
Moduladores del Receptor AMPA
Se ha encontrado que estos compuestos modulan los receptores AMPA . Los receptores AMPA están involucrados en la transmisión sináptica rápida en el sistema nervioso central.
Catalizador en Reacciones Químicas
La N,2-dibromo-6-cloro-3,4-dihidro-2H-benzo[e][1,2,4]tiadiazina-7-sulfonamida 1,1-dióxido, un compuesto similar al this compound, se ha utilizado como catalizador en la preparación de derivados de 9-aril-1,8-dioxo-octahidro-xanteno .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as positive allosteric modulators of the ampa receptors . This suggests that ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound might influence a variety of biochemical pathways related to its targets .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound might have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with AMPA receptors, acting as a positive allosteric modulator . Additionally, it has been reported to interact with KATP channels, influencing their activity and potentially affecting cellular metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with AMPA receptors can enhance synaptic transmission, potentially impacting neuronal communication and plasticity . Furthermore, its effect on KATP channels can influence cellular energy metabolism, affecting processes such as insulin secretion and muscle contraction . These cellular effects underscore the compound’s potential in influencing critical physiological processes.
Molecular Mechanism
The molecular mechanism of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with AMPA receptors, for instance, involves binding to a specific site on the receptor, enhancing its activity and promoting synaptic transmission . Similarly, its interaction with KATP channels involves binding to the channel complex, modulating its activity and influencing cellular energy metabolism . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing synaptic transmission and improving metabolic function . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential toxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with KATP channels, for instance, affects metabolic flux and metabolite levels, influencing processes such as insulin secretion and muscle contraction . Additionally, its interaction with AMPA receptors can impact neuronal metabolism, affecting processes such as synaptic transmission and plasticity . These metabolic interactions highlight the compound’s potential in modulating critical physiological processes.
Transport and Distribution
The transport and distribution of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with specific transporters can affect its localization and accumulation within cells, influencing its activity and function . Additionally, binding proteins can modulate the compound’s distribution within tissues, affecting its therapeutic potential . These transport and distribution mechanisms provide insights into the compound’s pharmacokinetics and its potential for therapeutic applications.
Subcellular Localization
The subcellular localization of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within specific cellular compartments can affect its activity and function, influencing processes such as synaptic transmission and cellular metabolism . These subcellular localization mechanisms highlight the importance of understanding the compound’s intracellular dynamics for its therapeutic applications.
Propiedades
IUPAC Name |
ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHSPHMSCWZQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNS(=O)(=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)
![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)



![7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)
